5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that features a thiazole ring, an amino group, and a tert-butoxycarbonyl (Boc) protected aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The Boc protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The Boc protection step is crucial for maintaining the stability of the amino group during subsequent reactions .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Substitution Reactions: Various nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability during synthesis, and its removal exposes the amino group, which can then interact with various biological molecules. The thiazole ring may also play a role in binding to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
- (1R,2S)-1-[[(tert-Butoxy)carbonyl]amino]-2-ethenylcyclopropanecarboxylic acid ethyl ester
Uniqueness
5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-5(13-10(17)18-11(2,3)4)8-14-6(9(15)16)7(12)19-8/h5H,12H2,1-4H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDCLUIRODGXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=C(S1)N)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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